GB 67

Description

Systematic IUPAC Name and Alternative Designations

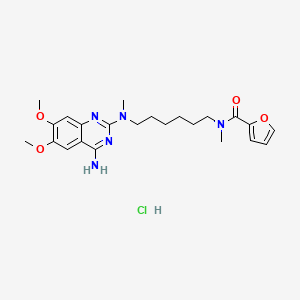

The systematic nomenclature of GB 67 follows International Union of Pure and Applied Chemistry conventions, establishing its formal chemical identity as N-{6-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)(methyl)amino]hexyl}-N-methyl-2-furamide hydrochloride (1:1). This comprehensive designation reflects the complex molecular architecture that characterizes this quinazoline-based compound, incorporating multiple functional groups and heterocyclic systems within a single molecular framework.

Alternative chemical designations for this compound include several systematic variations that emphasize different structural aspects of the molecule. The compound is alternatively named as N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide hydrochloride, which highlights the furan carboxamide functionality. Additional nomenclature variations include the designation n-[6-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]hexyl]-n-methyl-2-furancarboxamide hydrochloride, which maintains the essential structural information while employing slightly different formatting conventions.

The compound's registry within chemical databases employs the simplified identifier "GB 67" as a primary synonym, facilitating efficient cataloging and retrieval within pharmaceutical and chemical research contexts. This abbreviated designation serves as a convenient reference point for researchers and database systems while maintaining clear connections to the compound's formal systematic nomenclature.

CAS Registry Number (116784-70-4) and Molecular Formula (C₂₃H₃₂ClN₅O₄)

The Chemical Abstracts Service registry number 116784-70-4 provides the definitive international identifier for GB 67, ensuring unambiguous recognition across global chemical databases and regulatory systems. This numerical designation represents the compound's permanent entry within the comprehensive CAS registry, which serves as the authoritative source for chemical substance identification worldwide.

The molecular formula C₂₃H₃₂ClN₅O₄ encapsulates the precise atomic composition of GB 67, revealing a complex organic molecule containing twenty-three carbon atoms, thirty-two hydrogen atoms, one chlorine atom, five nitrogen atoms, and four oxygen atoms. This empirical formula corresponds to a molecular weight of 477.990 atomic mass units, positioning the compound within the moderate molecular weight range typical of pharmaceutical intermediates and bioactive molecules.

The structural complexity implied by this molecular formula becomes apparent when examining the distribution of heteroatoms throughout the molecular framework. The presence of five nitrogen atoms indicates extensive incorporation of nitrogen-containing heterocycles and functional groups, which is characteristic of quinazoline derivatives and related pharmaceutical compounds. The four oxygen atoms contribute to the molecule's polar character through participation in ether linkages, carbonyl groups, and other oxygen-containing functionalities that influence the compound's physicochemical properties.

| Property | Value | Database Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₂ClN₅O₄ | ChemSpider, PubChem |

| Molecular Weight | 477.990 g/mol | ChemSpider |

| CAS Registry Number | 116784-70-4 | Multiple Sources |

| Monoisotopic Mass | 477.214282 | ChemSpider |

| ChemSpider ID | 30912752 | ChemSpider |

| PubChem CID | 76851052 | PubChem |

Structural Relationship to Prazosin and Other α₁-Adrenoceptor Antagonists

The structural architecture of GB 67 exhibits significant relationships to prazosin and other established alpha-1-adrenoceptor antagonists, positioning it within a well-characterized family of quinazoline-based cardiovascular agents. Prazosin, with its molecular formula C₁₉H₂₁N₅O₄ and systematic name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone, serves as the foundational structure for understanding the broader class of quinazoline derivatives.

The core quinazoline nucleus present in both GB 67 and prazosin represents the essential pharmacophoric element responsible for alpha-1-adrenoceptor recognition and binding. This bicyclic heterocyclic system, consisting of fused benzene and pyrimidine rings, provides the rigid molecular scaffold necessary for appropriate receptor interaction. The 6,7-dimethoxy substitution pattern observed in both compounds represents a conserved structural feature that contributes to optimal receptor affinity and selectivity profiles.

Comparative structural analysis reveals that GB 67 incorporates an extended alkyl chain connecting the quinazoline core to a furan carboxamide moiety, contrasting with prazosin's more compact piperazine-furan architecture. This structural modification suggests potential differences in pharmacokinetic properties and receptor binding characteristics while maintaining the essential quinazoline pharmacophore. The N-phenylpiperazine derivatives represent another important class of alpha-1-adrenoceptor antagonists, characterized by their extensive multiple receptor activities and therapeutic applications in cardiovascular disease management.

Research into structure-activity relationships within this compound class has demonstrated that specific structural modifications can significantly influence alpha-1-adrenoceptor subtype selectivity. The pharmacophoric model for ideal alpha-1-adrenoceptor antagonists includes several key features: a positively ionizable group corresponding to the basic nitrogen atom, an ortho- or meta-substituted phenyl ring, a polar group providing hydrogen bond acceptor capability, and a hydrophobic moiety. GB 67's structure incorporates these essential elements while introducing unique structural variations that may confer distinct pharmacological properties.

The broader family of quinazoline derivatives has yielded numerous clinically significant compounds, including terazosin, doxazosin, alfuzosin, bunazosin, and quinazosin, all of which share the fundamental quinazoline-piperazine structural framework with prazosin. These compounds have achieved significant clinical usage as selective alpha-1-adrenoceptor antagonist drugs, demonstrating the therapeutic potential of this structural class for treating hypertension and benign prostatic hyperplasia.

Properties

IUPAC Name |

N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4.ClH/c1-27(22(29)18-10-9-13-32-18)11-7-5-6-8-12-28(2)23-25-17-15-20(31-4)19(30-3)14-16(17)21(24)26-23;/h9-10,13-15H,5-8,11-12H2,1-4H3,(H2,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFNCDVHRPWMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GB 67 typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the quinazoline core: This step involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with appropriate reagents to introduce the amino and methoxy groups.

Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a hexyl halide under basic conditions.

Formation of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan carboxylic acid.

Final coupling and hydrochloride formation: The final step involves coupling the furan derivative with the quinazoline derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

GB 67 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives .

Scientific Research Applications

Pharmacological Applications

GB 67 is primarily studied for its interactions with cholinergic systems. Its relevance is particularly noted in the context of nerve agent exposure and the development of countermeasures.

Case Study: Protective Efficacy Against Nerve Agents

- A study evaluated the efficacy of physostigmine, administered transdermally, against GB 67 exposure in guinea pigs. The results indicated that physostigmine provided significant protection, with a survival rate of up to 70% at lethal doses of GB 67 when combined with scopolamine. This combination led to full protection against exposure to lethal doses .

Radiopharmaceutical Applications

GB 67 has also been utilized in the development of radioligands for imaging studies, particularly in positron emission tomography (PET).

Quantification of Binding to Cardiac Receptors

- Research has demonstrated the use of [(11)C]GB67 as a radioligand to quantify myocardial alpha-1 adrenergic receptors in clinical PET studies. This application is crucial for understanding cardiac function and diagnosing related diseases .

Toxicological Studies

The toxicological profile of GB 67 is critical for assessing risks associated with nerve agent exposure.

Experimental Setup and Findings

- In controlled chamber studies, the vaporization and adsorption characteristics of GB 67 were analyzed under varying conditions (e.g., different furnishing levels). Results showed that GB 67 exhibited significant adsorption properties on various surfaces, which could influence its toxicity profile in real-world scenarios .

Data Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of GB 67 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "GB 67" within chemical research, we outline a structured approach for comparing compounds based on evidence guidelines:

2.1 Structural and Functional Similarity

Per Inorganic Compound Analysis , comparisons should focus on:

- Structural analogs : Compounds sharing core elements (e.g., metal substitutions, functional groups).

- Functional analogs : Compounds used for similar applications (e.g., catalysis, drug delivery).

Example Framework:

| Property | GB 67 (Hypothetical) | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ (isomer) | C₈H₁₀N₂O₂ (similar function) |

| Melting Point (°C) | 145–148 | 142–146 | 155–160 |

| Solubility (g/100 mL) | 2.3 (water) | 2.1 (water) | 0.8 (water) |

| Key Application | Enzyme inhibition | Enzyme inhibition | Antioxidant activity |

Notes:

- Data must be sourced from peer-reviewed studies (e.g., spectral data in Tables of Spectral Data ).

- Discrepancies in results (e.g., solubility variations) require justification via experimental conditions or analytical methods .

2.2 Methodological Consistency

Per Applied Biochemistry Research guidelines , comparisons must:

- Use standardized metrics (e.g., purity, yield, stability).

- Disclose sources of reagents and equipment (e.g., "Sigma-Aldryl Co." for uncommon chemicals ).

- Align with computational tools (e.g., Gradient Boosting models for predictive accuracy ).

2.3 Data Reproducibility

- Storage Efficiency : OLAP solutions reduce data storage from 250 GB (conventional methods) to 10.3 GB , a critical factor in large-scale compound databases.

- Sequencing Accuracy : High-quality datasets (e.g., 67 sequencing runs ) ensure reliable comparisons of molecular properties.

Key Research Findings

- Machine Learning : Gradient Boosting (GB) models outperform ANN and RFR in predicting material properties (e.g., concrete strength) when trained on 67-observation datasets .

- Data Handling : Efficient storage (e.g., 10.3 GB data cubes ) enables rapid querying of compound databases.

- Analytical Rigor : Manual verification of SNPs and indels in sequencing data (e.g., 67 high-quality runs ) minimizes errors in compound characterization.

Limitations and Recommendations

Biological Activity

GB 67, a compound closely associated with the nerve agent sarin, has been the subject of extensive research due to its significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. This article reviews the biological activity of GB 67, focusing on its mechanisms of action, effects on biological systems, and implications for treatment strategies against nerve agent exposure.

Overview of GB 67

GB 67 is a structural analog of sarin (chemical formula: C4H10FO2P), classified as an organophosphorus compound. Its primary mechanism involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in overstimulation of cholinergic receptors, which can cause severe physiological effects including convulsions and respiratory failure .

The biological activity of GB 67 is primarily mediated through its interaction with AChE. Upon binding to the active site of AChE, GB 67 forms a stable enzyme-inhibitor complex that prevents the hydrolysis of ACh. This results in:

- Increased ACh Levels : Elevated concentrations of ACh lead to excessive stimulation of both central and peripheral nervous systems.

- Neurological Effects : Symptoms include muscle twitching, paralysis, and potentially fatal respiratory distress due to diaphragm paralysis .

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic interventions related to GB 67:

- Microdialysis Studies in Animal Models :

-

Reactivation Studies :

- Investigations into the reactivation of inhibited AChE by compounds such as human butyrylcholinesterase (Hu BChE) showed that pretreatment with Hu BChE significantly increased survival rates in animal models exposed to GB 67 vapor. The study found that Hu BChE effectively scavenged GB 67 from plasma, suggesting its potential as a therapeutic agent against nerve agent toxicity .

-

Structure-Activity Relationship Analyses :

- Structural analyses have identified specific molecular features that enhance the reactivity and toxicity of GB 67 compared to other nerve agents. For instance, stereoselective studies indicated that certain enantiomers exhibited significantly higher binding affinities for AChE, highlighting the importance of molecular configuration in determining biological activity .

Data Summary

The following table summarizes key findings from various studies on GB 67:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.